molecular formula C11H15F3N2O B14529908 2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine CAS No. 62773-01-7

2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14529908
CAS No.: 62773-01-7
M. Wt: 248.24 g/mol
InChI Key: UZTRDRVZAOKNRO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by the presence of a methoxy group, a 3-methylbutyl side chain, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with 3-methylbutyl halide in the presence of a base to introduce the 3-methylbutyl group. The methoxy group can be introduced via methylation of a hydroxyl group on the pyrimidine ring using methyl iodide and a base. The trifluoromethyl group is often introduced through radical trifluoromethylation using reagents like trifluoromethyl iodide and a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under radical conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Trifluoromethyl iodide with a radical initiator like azobisisobutyronitrile (AIBN).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy and 3-methylbutyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(3-methylbutyl)-6-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.

    2-Methoxy-4-(3-methylbutyl)-6-chloropyrimidine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

Uniqueness

2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable .

Properties

CAS No.

62773-01-7

Molecular Formula

C11H15F3N2O

Molecular Weight

248.24 g/mol

IUPAC Name

2-methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H15F3N2O/c1-7(2)4-5-8-6-9(11(12,13)14)16-10(15-8)17-3/h6-7H,4-5H2,1-3H3

InChI Key

UZTRDRVZAOKNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=NC(=N1)OC)C(F)(F)F

Origin of Product

United States

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